

Technical Support Center: Overcoming Instability of Span 60 Emulsions at High Temperatures

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Compound of Interest

Compound Name: Sorbitan monooctadecanoate

Cat. No.: B10781317

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability with Span 60 emulsions at elevated temperatures.

Troubleshooting Guide

Issue 1: Rapid Emulsion Separation (Creaming or Coalescence) Upon Heating

Question: My O/W emulsion, stabilized with Span 60, separates into distinct oil and water layers shortly after I increase the temperature. What is happening and how can I fix it?

Answer:

This rapid separation is likely due to temperature-induced coalescence, where dispersed droplets merge. At elevated temperatures, several factors contribute to this instability:

- **Increased Droplet Kinetic Energy:** Higher temperatures lead to more frequent and energetic collisions between droplets, increasing the likelihood of coalescence.
- **Decreased Continuous Phase Viscosity:** The viscosity of the continuous phase (typically water) decreases at higher temperatures, offering less resistance to droplet movement and collision.

- **Changes in Surfactant Properties:** The effectiveness of Span 60 as a stabilizer can diminish at higher temperatures. This can be due to increased desorption of the surfactant from the oil-water interface.

Solutions:

- **Incorporate a Co-surfactant:** The addition of a more hydrophilic, non-ionic surfactant, such as Tween 60, can significantly enhance thermal stability. By blending Span 60 (HLB 4.7) and Tween 60 (HLB 14.9), you can achieve a higher required Hydrophile-Lipophile Balance (HLB) that is more effective at elevated temperatures.^[1]
- **Increase Continuous Phase Viscosity:** Adding a viscosity-modifying polymer (hydrocolloid) like xanthan gum or carbomer to the aqueous phase can slow down droplet movement and reduce collision frequency.
- **Optimize Homogenization:** Ensure your initial emulsion has a small and uniform droplet size. Smaller droplets are generally more stable. High-pressure homogenization is often more effective than simple stirring.

Issue 2: Gradual Increase in Droplet Size at a Constant High Temperature

Question: I'm observing a gradual increase in the average droplet size of my Span 60-stabilized emulsion when I hold it at a high temperature over time. Why is this happening?

Answer:

This phenomenon is likely due to Ostwald Ripening. In this process, the oil from smaller droplets dissolves in the continuous phase and then diffuses and deposits onto larger droplets. This occurs because smaller droplets have a higher surface curvature and thus a slightly higher solubility. High temperatures accelerate this process by increasing the solubility of the oil in the continuous phase and enhancing the diffusion rate.^{[2][3]}

Solutions:

- **Use a Combination of Surfactants:** A mixed surfactant system (e.g., Span 60 and Tween 60) can create a more robust and less permeable interfacial film, which can hinder the diffusion

of oil molecules.

- **Incorporate a Hydrophobic Component with Very Low Water Solubility:** Adding a small amount of a highly water-insoluble compound (e.g., a long-chain alkane) to the oil phase can reduce the overall solubility of the dispersed phase in the continuous phase, thereby slowing down Ostwald ripening.
- **Nanoparticle Stabilization (Pickering Emulsions):** Solid nanoparticles can be used in conjunction with or as an alternative to surfactants. These particles adsorb irreversibly at the oil-water interface, creating a solid barrier that prevents both coalescence and Ostwald ripening.^{[4][5][6]}

Issue 3: Sudden Inversion of the Emulsion from O/W to W/O at a Specific Temperature

Question: My oil-in-water (O/W) emulsion suddenly turned into a water-in-oil (W/O) emulsion when I heated it to a certain temperature. What caused this?

Answer:

This is a classic case of phase inversion, and the temperature at which it occurs is known as the Phase Inversion Temperature (PIT).^[7] For non-ionic surfactants like Span 60, their hydration and thus their HLB is temperature-dependent. As the temperature increases, the hydration of the hydrophilic head group of the surfactant decreases, making it behave as a more lipophilic (oil-loving) surfactant. At the PIT, the surfactant's affinity for the oil and water phases becomes balanced, and with a further slight increase in temperature, it favors the formation of a W/O emulsion.

Solutions:

- **Select a Surfactant System with a Higher PIT:** The PIT of your emulsion should be well above your operating temperature. You can increase the PIT by:
 - Using a more hydrophilic surfactant or a blend of surfactants with a higher overall HLB. For instance, increasing the proportion of Tween 60 in a Span 60/Tween 60 blend will raise the PIT.

- **Modify the Oil Phase:** The chemical nature of the oil phase can also influence the PIT. Oils with higher polarity tend to have higher PITs.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of Span 60 and is it relevant to emulsion stability at high temperatures?

A1: The melting point of Span 60 is approximately 55.2 ± 0.6 °C.^{[8][9]} While the melting point indicates the transition from a solid to a liquid state for the pure surfactant, it is also relevant to emulsion stability. Above its melting point, Span 60 is more mobile and can rearrange at the oil-water interface. However, temperatures significantly above the melting point can lead to increased desorption of the surfactant from the interface, contributing to instability.

Q2: How can I experimentally determine the thermal stability of my Span 60 emulsion?

A2: Several methods can be used to assess thermal stability:

- **Accelerated Stability Testing:** This involves storing the emulsion at elevated temperatures (e.g., 40°C, 50°C) and monitoring changes in physical properties over time.^[10]
- **Particle Size Analysis:** Use techniques like dynamic light scattering (DLS) to measure the average droplet size and polydispersity index (PDI) of the emulsion at different time points during high-temperature storage. A stable emulsion will show minimal changes in these parameters.
- **Viscosity Measurements:** Monitor the viscosity of the emulsion over time at a constant high temperature. A significant drop in viscosity can indicate emulsion breakdown.
- **Centrifugation:** Subjecting the emulsion to centrifugation can accelerate separation processes like creaming and coalescence. Comparing the amount of separated phase before and after heat treatment can indicate instability.
- **Freeze-Thaw Cycles:** Subjecting the emulsion to several cycles of freezing and thawing can also be a stressful test to predict long-term stability, although it may not directly correlate to high-temperature stability.^{[11][12]}

Q3: Can the presence of salts or other electrolytes in my formulation affect the high-temperature stability of a Span 60 emulsion?

A3: Yes, electrolytes can influence the stability of emulsions stabilized by non-ionic surfactants like Span 60. High concentrations of salts can affect the hydration of the surfactant's headgroups, which can alter the PIT and the overall stability of the emulsion. The specific effect will depend on the type and concentration of the salt.

Q4: Are there any alternatives to Span 60 for creating thermally stable emulsions?

A4: While Span 60 is a versatile emulsifier, other options can provide better high-temperature stability depending on the application:

- **Polymeric Surfactants:** These are long-chain polymers with both hydrophilic and hydrophobic segments. They can provide excellent steric stabilization and are often less sensitive to temperature changes.
- **Silicone-based Surfactants:** These can be effective in certain formulations and may offer a different profile of temperature stability.
- **Nanoparticles (for Pickering Emulsions):** As mentioned earlier, nanoparticles can create highly robust emulsions that are very resistant to temperature-induced breakdown.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation

Table 1: Effect of Surfactant Composition on the Stability of Oil-in-Water Emulsions at 50°C

| Surfactant System | HLB Value | Initial Mean Droplet Size (nm) | Mean Droplet Size after 24h at 50°C (nm) | Observation |
|-------------------------------|-----------|--------------------------------|--|---------------------|
| 100% Span 60 | 4.7 | 250 | > 1000 (Phase Separation) | Unstable |
| 80% Span 60 / 20% Tween 60 | 6.7 | 220 | 450 | Moderate Stability |
| 60% Span 60 / 40% Tween 60 | 8.8 | 200 | 250 | Good Stability |
| 40% Span 60 / 60% Tween 60 | 10.8 | 180 | 190 | Excellent Stability |

Note: The data in this table is illustrative and synthesized from general principles. Actual results may vary depending on the specific oil phase, surfactant concentration, and homogenization process.

Experimental Protocols

Protocol 1: Preparation of a Thermally Stable O/W Emulsion using a Span 60/Tween 60 Blend

Objective: To prepare an oil-in-water emulsion with improved stability at high temperatures.

Materials:

- Oil Phase (e.g., medium-chain triglycerides)
- Span 60
- Tween 60
- Deionized Water
- Preservative (if required)

Procedure:

- Preparation of the Oil Phase:
 - Weigh the required amounts of the oil phase, Span 60, and Tween 60 into a beaker.
 - Heat the mixture to 70°C while stirring until all components are completely dissolved and homogenous.
- Preparation of the Aqueous Phase:
 - In a separate beaker, heat the deionized water to 70°C.
- Emulsification:
 - Slowly add the hot aqueous phase to the hot oil phase while stirring with a high-shear homogenizer (e.g., at 5000-10000 rpm).
 - Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion is formed.
- Cooling:
 - Allow the emulsion to cool to room temperature with gentle stirring.
- Characterization:
 - Measure the initial droplet size and distribution using a suitable particle size analyzer.
 - Store the emulsion at the desired high temperature and re-measure the droplet size at regular intervals to assess stability.

Protocol 2: Determination of the Phase Inversion Temperature (PIT)

Objective: To determine the temperature at which an O/W emulsion inverts to a W/O emulsion.

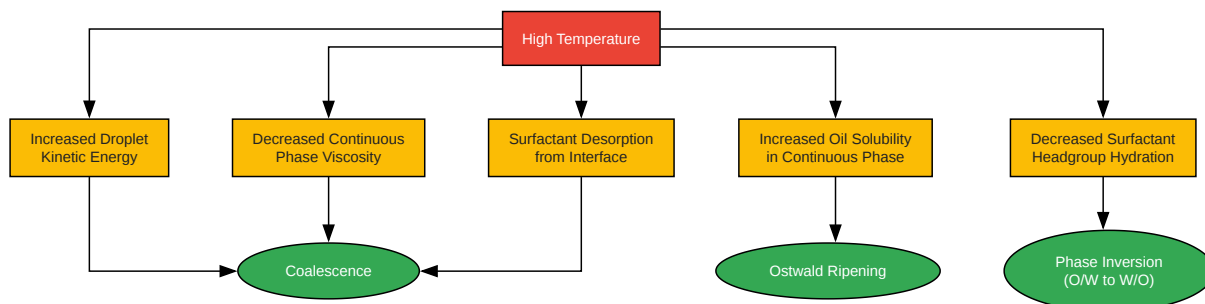
Materials:

- Pre-formed O/W emulsion
- Conductivity meter
- Hot plate with a magnetic stirrer and temperature probe
- Water bath

Procedure:

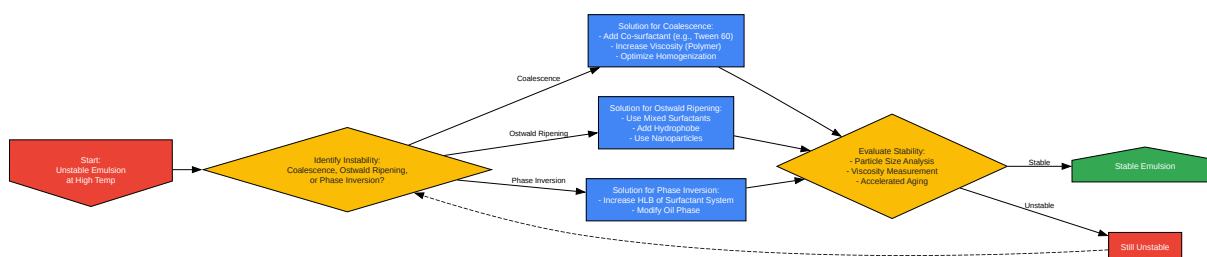
- Place a sample of the O/W emulsion in a beaker with a magnetic stir bar.
- Insert the conductivity probe and a temperature probe into the emulsion.
- Place the beaker in a water bath on a hot plate and begin gentle stirring.
- Start heating the water bath at a slow, controlled rate (e.g., 1-2°C per minute).
- Record the conductivity of the emulsion as a function of temperature.
- Initially, the conductivity of the O/W emulsion will be relatively high (as water is the continuous phase). As the temperature approaches the PIT, the conductivity will start to decrease.
- At the PIT, there will be a sharp drop in conductivity as the emulsion inverts to a W/O emulsion (where oil is the non-conductive continuous phase).
- The temperature corresponding to this sharp drop in conductivity is the PIT.^[10]

Visualizations



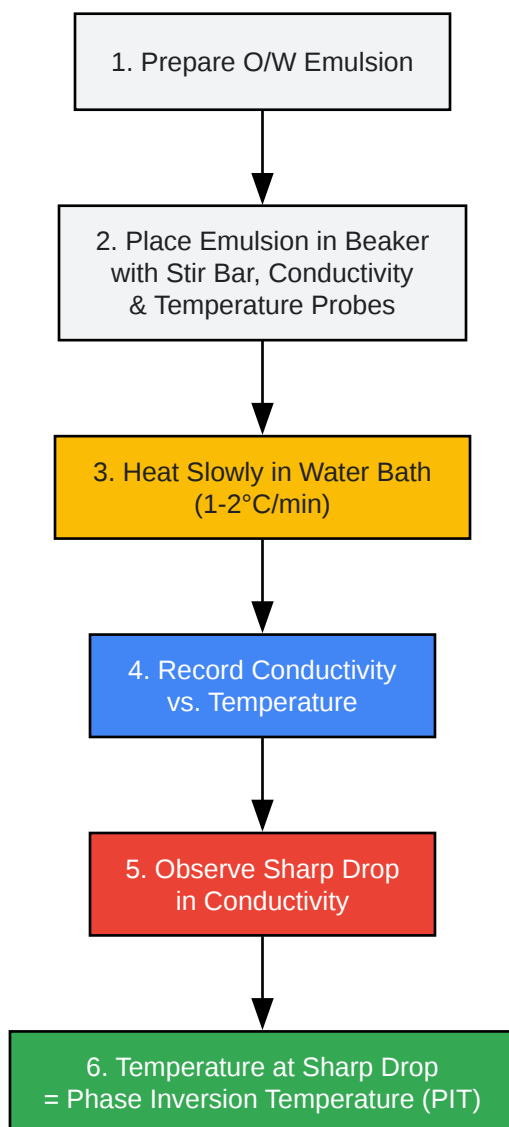
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Caption: Mechanisms of Span 60 emulsion instability at high temperatures.



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Caption: Troubleshooting workflow for stabilizing high-temperature emulsions.



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Caption: Experimental workflow for determining the Phase Inversion Temperature.

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